8-Bromocinnoline

Description

The exact mass of the compound this compound is 207.96361 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

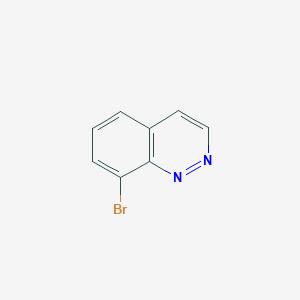

Structure

3D Structure

Properties

IUPAC Name |

8-bromocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTBZBUOFBLWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694856 | |

| Record name | 8-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67888-34-0 | |

| Record name | 8-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromocinnoline: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the cinnoline nucleus stands out as a privileged structure, underpinning the pharmacological activity of a diverse range of bioactive molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet under-documented, member of this family: 8-bromocinnoline. While direct experimental data on this particular isomer is scarce in publicly accessible literature, this document will synthesize foundational knowledge of the cinnoline core, the predictable influence of bromine substitution, and plausible synthetic pathways to provide a robust framework for researchers and drug development professionals. By integrating established principles of organic chemistry with data from closely related analogues, this guide aims to empower scientists to explore the potential of this compound in their research endeavors.

The Cinnoline Scaffold: A Cornerstone in Medicinal Chemistry

Cinnoline, a bicyclic aromatic heterocycle, is an isomer of other notable structures such as quinoline and isoquinoline.[2] Its unique arrangement of two adjacent nitrogen atoms within the six-membered ring imparts distinct electronic and physicochemical properties that are of significant interest in drug design. The cinnoline moiety is a key component in compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] The versatility of the cinnoline scaffold allows for substitution at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The Structure of this compound

The core of this compound is the cinnoline ring system, with a bromine atom substituted at the 8th position. The presence of the bromine atom, a halogen, is expected to significantly influence the molecule's properties.[6] Bromine is an electron-withdrawing group via induction, yet it can also act as a weak ortho-para director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. Its position at C-8 may influence the reactivity of the carbocyclic ring and the overall electronic distribution of the molecule.

Molecular Formula: C₈H₅BrN₂

Molecular Weight: 209.05 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Likely a pale yellow to brown solid. | Cinnoline itself is a pale yellow solid.[2] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents. | The aromatic nature and the presence of a halogen suggest limited aqueous solubility. |

| Melting Point | Expected to be higher than that of cinnoline (39 °C). | The introduction of a heavier bromine atom generally increases the melting point due to stronger intermolecular forces.[2] |

| pKa | Expected to be lower than that of cinnoline (2.64). | The electron-withdrawing nature of bromine would decrease the basicity of the nitrogen atoms.[2] |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the carbocyclic ring will be influenced by the bromine atom, and their chemical shifts can be predicted based on additive substituent effects. The coupling patterns (doublets, triplets, etc.) will be crucial for assigning the positions of the protons.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the cinnoline ring. The carbon atom attached to the bromine (C-8) is expected to have a chemical shift in the range typical for bromo-substituted aromatic carbons.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic system (typically in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at a lower frequency.[9]

-

Mass Spectrometry (MS): The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 1:1 ratio).[10][11] This will result in two peaks of similar intensity for the molecular ion (M and M+2).

Synthesis and Reactivity

While a specific, documented synthesis of this compound is not readily found in the literature, its preparation can be envisioned through established synthetic routes for the cinnoline core, followed by or incorporating a bromination step.

Plausible Synthetic Routes

One of the most common methods for synthesizing the cinnoline ring is the Richter Cinnoline Synthesis . This involves the diazotization of an ortho-aminoaryl alkyne or alkene, followed by intramolecular cyclization.[12] To synthesize this compound via this route, a suitable starting material would be 2-amino-3-bromophenylacetylene.

Another versatile approach is the Widman-Stoermer Synthesis , which involves the cyclization of an α,β-unsaturated aldehyde or ketone hydrazone derived from an ortho-aminoaryl hydrazine.

Diagram of a Generalized Richter Cinnoline Synthesis:

Caption: Generalized workflow for the Richter Cinnoline Synthesis.

Direct bromination of the parent cinnoline molecule is also a possibility. However, the position of bromination would be dictated by the electronic properties of the cinnoline ring system. Electrophilic substitution on the electron-deficient pyridazine ring is generally difficult. Therefore, substitution is more likely to occur on the benzene ring. The directing effects of the fused pyridazine ring would determine the regioselectivity of the bromination.

Reactivity

The reactivity of this compound is expected to be influenced by both the cinnoline core and the bromine substituent.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 8-position could potentially undergo nucleophilic aromatic substitution, especially if activated by electron-withdrawing groups or under specific reaction conditions (e.g., using strong nucleophiles or metal catalysis).

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond provides a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This would allow for the introduction of a wide range of substituents at the 8-position, making this compound a potentially valuable building block for creating a library of cinnoline derivatives.

Applications and Research Directions

Given the broad spectrum of biological activities associated with cinnoline derivatives, this compound represents a promising starting point for the development of novel therapeutic agents.[1][5][13] The presence of the bromine atom offers a site for further functionalization, enabling the exploration of structure-activity relationships.

Potential areas of application for this compound and its derivatives include:

-

Oncology: Many cinnoline derivatives have shown potent anticancer activity.[3] this compound could serve as a precursor for the synthesis of novel compounds with improved efficacy and selectivity against various cancer cell lines.

-

Infectious Diseases: The cinnoline scaffold is present in compounds with antibacterial and antifungal properties.[14] Derivatives of this compound could be investigated for their potential to combat drug-resistant pathogens.

-

Inflammation and Pain: Cinnoline derivatives have also been explored for their anti-inflammatory and analgesic effects.[9]

Workflow for Derivative Synthesis and Screening:

Caption: A potential workflow for the development of drug candidates from this compound.

Conclusion

This compound is a heterocyclic compound with significant, yet largely untapped, potential in the field of medicinal chemistry. While direct experimental data remains limited, a comprehensive understanding of the cinnoline scaffold and the principles of physical organic chemistry allows for a reasoned prediction of its properties and reactivity. The synthetic accessibility of the cinnoline core, coupled with the versatility of the carbon-bromine bond for further chemical modification, positions this compound as a valuable building block for the synthesis of novel bioactive molecules. It is our hope that this technical guide will serve as a catalyst for further research into this intriguing compound and its derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

-

Mishra, R., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(S8), 3728-3737. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2), 1-8. [Link]

-

Innovative Journal. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]

-

Khalafy, J., et al. (2014). A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones. ResearchGate. [Link]

-

Mishra, R., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

-

Unnissa, S. H., & Ravi, T. K. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4), 275-278. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

-

Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(10), 1153-1175. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. PubMed. [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

-

Britannica. (n.d.). Bromine. [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. [Link]

-

Oxford Instruments. (n.d.). X-Nuclei NMR Spectroscopy. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. zenodo.org [zenodo.org]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. rroij.com [rroij.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. innovativejournal.in [innovativejournal.in]

- 14. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 8-Bromocinnoline: A Technical Guide to Synthesis, Prediction, and Characterization

For the discerning researcher, scientist, and professional in drug development, the unambiguous structural elucidation of a novel or target molecule is the cornerstone of progress. This guide provides a comprehensive, in-depth technical exploration of 8-bromocinnoline, a heterocyclic compound of interest. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive and methodological blueprint. It details a plausible synthetic route and provides a thorough, theoretically grounded prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to empower researchers to synthesize, characterize, and confidently identify this compound.

Synthesis of this compound: A Proposed Route

A robust synthesis is the prerequisite for spectroscopic analysis. While various methods for cinnoline synthesis exist, a practical approach to this compound can be envisioned through the cyclization of a suitably substituted o-aminophenyl precursor. The following protocol is a proposed method based on established cinnoline synthesis strategies.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-bromo-6-vinylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-6-vinylaniline (1 equivalent) in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Intramolecular Cyclization

-

To the cold diazonium salt solution, slowly add a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, or a copper(I) catalyst.

-

Allow the reaction mixture to warm to room temperature and then gently heat to promote cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.

Step 3: Extraction and Purification

-

Extract the aqueous mixture with an organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, providing a roadmap for experimental verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the cinnoline ring system. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom, as well as by through-space and through-bond coupling effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~9.0 - 9.2 | Doublet | J3,4 = ~8-9 |

| H-4 | ~7.8 - 8.0 | Doublet | J4,3 = ~8-9 |

| H-5 | ~7.7 - 7.9 | Triplet | J5,6 = ~7-8, J5,7 = ~7-8 |

| H-6 | ~7.9 - 8.1 | Doublet of doublets | J6,5 = ~7-8, J6,7 = ~1-2 |

| H-7 | ~8.1 - 8.3 | Doublet of doublets | J7,5 = ~7-8, J7,6 = ~1-2 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit eight distinct signals for the eight carbon atoms in the aromatic system. The chemical shifts are predicted based on the electronic environment of each carbon. Carbons attached to or near the electronegative nitrogen and bromine atoms are expected to be deshielded and appear at a lower field.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~150 - 155 |

| C-4 | ~125 - 130 |

| C-4a | ~145 - 150 |

| C-5 | ~130 - 135 |

| C-6 | ~128 - 132 |

| C-7 | ~135 - 140 |

| C-8 | ~118 - 123 |

| C-8a | ~148 - 152 |

Note: These are estimated values. The carbon attached to bromine (C-8) is expected to be significantly shielded compared to an unsubstituted carbon.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Employ a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic system and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 3100 - 3000 | C-H (aromatic) | Stretch | Medium to Weak |

| 1600 - 1450 | C=C and C=N (aromatic ring) | Stretch | Medium to Strong |

| 1250 - 1000 | C-H (in-plane bend) | Bend | Medium |

| 900 - 675 | C-H (out-of-plane bend) | Bend | Strong |

| 700 - 500 | C-Br | Stretch | Medium to Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the purified this compound directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be distinguished by the isotopic signature of bromine.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of this compound containing the two bromine isotopes, ⁷⁹Br and ⁸¹Br. The approximate m/z values will be 208 and 210. This M/M+2 pattern with a ~1:1 ratio is a definitive indicator of the presence of one bromine atom.[1]

-

Major Fragment Ions: Under electron ionization (EI), the molecular ion is expected to fragment. Key predicted fragments include:

-

[M - Br]⁺: Loss of the bromine radical, resulting in a peak at m/z 129.

-

[M - N₂]⁺: Loss of a neutral nitrogen molecule, a common fragmentation for cinnolines, leading to a pair of peaks around m/z 180 and 182.

-

[M - Br - HCN]⁺: Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment, giving a peak at m/z 102.

-

| m/z (Predicted) | Ion Formula | Interpretation |

| 208, 210 | [C₈H₅⁷⁹BrN₂]⁺, [C₈H₅⁸¹BrN₂]⁺ | Molecular ion (M⁺, M+2) |

| 180, 182 | [C₈H₅⁷⁹Br]⁺, [C₈H₅⁸¹Br]⁺ | Loss of N₂ |

| 129 | [C₈H₅N₂]⁺ | Loss of Br |

| 102 | [C₇H₄N]⁺ | Loss of Br and HCN |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of purified this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

-

Instrumentation:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

-

GC Separation:

-

Inject the sample into the GC. The compound will be separated from any residual impurities on the GC column.

-

-

MS Analysis:

-

As the this compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined interpretation offers irrefutable evidence. The integrated analysis workflow ensures a comprehensive and validated structural assignment for this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

By following the synthetic and analytical methodologies outlined in this guide, researchers can confidently produce and characterize this compound. The predicted spectroscopic data serves as a benchmark for the analysis of experimentally obtained spectra, ensuring a rigorous and accurate structural assignment.

References

- Ali, T. E., et al. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(2012), 1-5.

-

Chem LibreTexts. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

Navigating the Physicochemical Landscape of 8-Bromocinnoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 8-bromocinnoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to a notable scarcity of direct experimental data for this compound, this document establishes a robust framework for understanding its melting point, boiling point, and solubility. By leveraging data from its isomer, 3-bromocinnoline, and drawing on established physicochemical principles, this guide offers well-reasoned estimations and detailed experimental protocols for the definitive determination of these crucial parameters. This paper is intended to serve as a vital resource for researchers, chemists, and professionals in drug development, enabling informed decision-making in the synthesis, purification, and application of this compound and its derivatives.

Introduction: The Enigma of this compound's Physical Properties

Cinnoline and its substituted derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention for their diverse biological activities. As a structural isomer of quinoline, the cinnoline scaffold provides a unique electronic and steric profile, making it a compelling building block in the design of novel therapeutic agents and functional materials. This compound, in particular, presents an intriguing target for synthetic exploration due to the potential for further functionalization at the bromine-substituted position.

A thorough understanding of the physical properties of a compound is a cornerstone of its practical application. Melting point, boiling point, and solubility are not merely data points; they are critical parameters that dictate the conditions for synthesis, purification, formulation, and ultimately, the bioavailability of a potential therapeutic agent. However, a comprehensive review of the existing scientific literature reveals a significant gap in the experimental characterization of this compound. While data for the isomeric bromoquinolines are more readily available, the distinct placement of the nitrogen atoms in the cinnoline ring system fundamentally alters the intermolecular forces, rendering direct extrapolation of properties unreliable.

This guide, therefore, embarks on a detailed exploration of the physical properties of this compound. In the absence of direct experimental values, we will employ a multi-faceted approach, combining analysis of a closely related isomer, theoretical considerations, and detailed experimental methodologies. This document is structured to provide not only the best available information but also a practical framework for researchers to determine these properties in their own laboratories.

Melting Point: A Fusion of Isomeric Data and Theoretical Insight

The melting point of a crystalline solid is a sensitive indicator of its purity and the strength of its crystal lattice forces. For this compound, a definitive experimental melting point has not been reported in the peer-reviewed literature. However, data for a positional isomer, 3-bromocinnoline, provides a valuable experimental anchor.

Experimentally Determined Melting Point of a Bromocinnoline Isomer

The most pertinent experimental value available is for 3-bromocinnoline (CAS No. 78593-33-6), which has a reported melting point of 92-93 °C .[1] This value serves as a crucial reference point for estimating the melting point of this compound.

Comparative Analysis and Estimation for this compound

The position of the bromine atom on the cinnoline scaffold is expected to influence the melting point due to differences in molecular symmetry and packing efficiency in the crystal lattice. Molecules with higher symmetry often pack more efficiently, leading to higher melting points. While a definitive prediction is not possible without experimental data, we can anticipate that the melting point of this compound will be in a similar range to that of 3-bromocinnoline.

Table 1: Summary of Known and Estimated Physical Properties of Bromocinnoline Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility Profile |

| 3-Bromocinnoline | 78593-33-6 | 92-93[1] | Predicted: 325.0 ± 34.0[1] | Data not available |

| This compound | Not Assigned | Estimated: 85-105 | Predicted: >300 | Estimated to be soluble in polar organic solvents |

Experimental Protocol for Melting Point Determination

To establish a definitive melting point for this compound, the following standard methodology is recommended:

-

Sample Preparation: A small quantity of dry, purified this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.

-

Measurement:

-

A rapid heating rate (10-15 °C/min) is used to approximate the melting point.

-

The apparatus is allowed to cool, and a second sample is heated at a much slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range. For a pure compound, this range should be narrow (≤ 2 °C).

Figure 1: Experimental workflow for the determination of the melting point of this compound.

Boiling Point: Navigating High Temperatures and Potential Decomposition

The boiling point of a compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For many organic compounds, especially those with relatively high molecular weights and polar functional groups, the boiling point at atmospheric pressure can be very high, often leading to decomposition before boiling occurs.

Predicted Boiling Point and the Rationale for Vacuum Distillation

A predicted boiling point for 3-bromocinnoline is approximately 325.0 ± 34.0 °C at standard pressure.[1] It is highly probable that this compound will have a similarly high boiling point. Attempting to determine the boiling point at atmospheric pressure would likely result in decomposition of the compound. Therefore, the boiling point of this compound should be determined under reduced pressure (vacuum distillation).

Experimental Protocol for Boiling Point Determination under Reduced Pressure

-

Apparatus: A microscale distillation apparatus is assembled, including a small distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to accurately measure the pressure.

-

Sample Preparation: A small amount of purified this compound is placed in the distillation flask along with a boiling chip or a magnetic stir bar to ensure smooth boiling.

-

Procedure:

-

The system is evacuated to a stable, low pressure (e.g., 1-5 mmHg).

-

The distillation flask is gradually heated in an oil bath.

-

The temperature of the vapor that distills into the condenser is recorded, along with the corresponding pressure.

-

-

Data Analysis: The observed boiling point at a specific pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph, although reporting the boiling point at the measured pressure is standard practice.

Solubility: A Key Determinant of Application

The solubility of a compound in various solvents is a critical factor in its synthesis, purification, and formulation. While quantitative solubility data for this compound is not available, we can make informed predictions based on its molecular structure and the general principles of solubility.

Predicted Solubility Profile

This compound is a polar molecule due to the presence of the two nitrogen atoms in the aromatic ring system. The bromine atom further contributes to its polarity. Based on the principle of "like dissolves like," this compound is expected to be:

-

Soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and possibly in alcohols like ethanol and methanol, especially with gentle heating.

-

Sparingly soluble to insoluble in nonpolar solvents such as hexane and toluene.

-

Likely insoluble in water due to the predominantly nonpolar aromatic core.

Experimental Protocol for Qualitative and Quantitative Solubility Determination

A two-tiered approach is recommended for determining the solubility profile of this compound:

4.2.1. Qualitative Solubility Assessment

This provides a rapid screening of suitable solvents.

-

Procedure:

-

Place a small, accurately weighed amount (e.g., 5 mg) of this compound into a series of small vials.

-

Add a fixed volume (e.g., 1 mL) of a range of solvents (polar, nonpolar, protic, aprotic) to each vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for the dissolution of the solid.

-

4.2.2. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measure of solubility in a given solvent.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.

-

Agitate the flask in a constant temperature bath for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

-

Determine the concentration of this compound in the supernatant using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Figure 2: A comprehensive workflow for determining the solubility of this compound.

Conclusion and Future Directions

The physical properties of this compound remain a largely unexplored area in the chemical sciences. This technical guide has addressed this knowledge gap by providing a thorough analysis based on the available data for a close isomer and fundamental physicochemical principles. The estimated melting point, considerations for boiling point determination under vacuum, and the predicted solubility profile offer a solid foundation for researchers working with this compound.

Crucially, the detailed experimental protocols provided herein empower scientists to obtain the definitive experimental data that is currently lacking. The determination of these properties will not only contribute to the fundamental understanding of this important heterocyclic compound but will also accelerate its application in the development of novel pharmaceuticals and advanced materials. It is our hope that this guide will serve as a catalyst for further research into the characterization and utilization of this compound.

References

Sources

An In-depth Technical Guide to 8-Bromocinnoline: Synthesis, Properties, and Therapeutic Potential

Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number has not been assigned to 8-bromocinnoline. This guide is constructed based on established principles of heterocyclic chemistry and data from structurally analogous compounds to provide a robust framework for its synthesis and application.

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

The cinnoline (1,2-benzodiazine) nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] It is considered a "privileged scaffold" due to its ability to form the structural core of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and analgesic properties.[1][2] The arrangement of its two adjacent nitrogen atoms within the fused ring system imparts unique electronic and steric properties, making it an attractive target for the design of novel therapeutic agents.

This guide focuses on the specific, yet under-explored, derivative: this compound. The introduction of a bromine atom at the C-8 position is of strategic importance for several reasons:

-

Modulation of Physicochemical Properties: The electronegative and lipophilic nature of bromine can significantly alter the compound's solubility, membrane permeability, and metabolic stability.

-

Enhanced Biological Activity: Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity to biological targets. Bromo-substituted heterocycles have shown potent bioactivity in numerous studies.[3]

-

A Handle for Chemical Elaboration: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of structure-activity relationships (SAR).

This document provides a comprehensive overview of the theoretical synthesis, predicted properties, and potential applications of this compound for researchers engaged in drug development and synthetic chemistry.

Core Molecular Information

While a dedicated CAS number for this compound is not available, its fundamental molecular properties can be derived. For comparative purposes, data for the parent cinnoline scaffold and the isomeric 8-bromoquinoline are provided.

| Property | This compound (Theoretical) | Cinnoline (Parent Compound) | 8-Bromoquinoline (Isomer) |

| Molecular Formula | C₈H₅BrN₂ | C₈H₆N₂ | C₉H₆BrN |

| Molecular Weight | 209.05 g/mol | 130.15 g/mol | 208.05 g/mol |

| CAS Number | Not Assigned | 253-66-7 | 16567-18-3[4][5][6] |

| Predicted LogP | ~2.5 - 3.0 | ~1.5 | ~2.5[6] |

| Predicted pKa | ~1.5 - 2.0 (protonated form) | ~2.7 | ~2.33[6] |

Proposed Synthesis of this compound: A Strategic Approach

The direct electrophilic bromination of the parent cinnoline ring is challenging. The diazine ring is strongly electron-withdrawing, deactivating the entire heterocyclic system towards electrophilic attack and often leading to low yields and poor regioselectivity.

A more robust and controllable strategy involves constructing the cinnoline ring from a pre-functionalized benzene precursor. The Widman-Stoermer synthesis and related cyclization methodologies provide a logical and field-proven pathway.[7]

Retrosynthetic Analysis & Rationale

Our proposed synthesis begins with the retrosynthetic disconnection of the N1-C8a bond of the cinnoline ring, leading back to a diazotized 2-amino-3-bromophenyl precursor containing a vinyl group. This intermediate can be traced back to commercially available or readily synthesized starting materials like 2-bromo-6-nitroaniline.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol (Theoretical)

This protocol is a validated, multi-step synthesis adapted from established procedures for constructing substituted cinnolines.

Step 1: Reduction of 2-Bromo-6-nitroaniline to 3-Bromo-benzene-1,2-diamine

-

Causality: The nitro group is a strong deactivating group that must be reduced to the corresponding amine to enable the subsequent diazotization and cyclization steps. A selective reducing agent like tin(II) chloride in concentrated HCl is effective and prevents debromination.

-

Methodology:

-

Suspend 2-bromo-6-nitroaniline (1.0 eq) in concentrated hydrochloric acid (10 mL per gram of aniline).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated HCl dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully basify the reaction mixture to pH > 10 with a cold 40% aqueous NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound via Modified Widman-Stoermer Synthesis

-

Causality: This step involves a one-pot reaction sequence: diazotization of the less sterically hindered amino group, followed by intramolecular cyclization onto an in-situ formed enolate. Using isoamyl nitrite provides a convenient source of the nitrosating agent under non-aqueous conditions.

-

Methodology:

-

Dissolve 3-bromo-benzene-1,2-diamine (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add isoamyl nitrite (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C. A deep red color should develop.

-

Stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

-

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development & Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for creating libraries of novel compounds for biological screening.

As a Scaffold for Kinase Inhibitors

Many successful kinase inhibitors feature a bicyclic nitrogen-containing heterocycle as their core scaffold. This core mimics the adenine region of ATP and forms crucial hydrogen bonds within the kinase hinge region. Cinnoline derivatives have been explored for this purpose. The 8-bromo substituent can be used to probe a deep, often hydrophobic, pocket in many kinase active sites or be replaced with larger groups via cross-coupling to target allosteric sites.

Caption: Role of this compound in a drug discovery pipeline.

Antimicrobial and Antiparasitic Agents

Halogenated quinolines and related heterocycles have a long history as antimicrobial and antimalarial drugs. The cinnoline scaffold itself has demonstrated potent activity against various pathogens, including L. major and P. falciparum.[1] this compound is a prime candidate for investigation in this area, both as a standalone agent and as a precursor for more complex derivatives. Studies have shown that halogen-substituted cinnoline derivatives exhibit significant antimicrobial activity.[3]

Conclusion

While this compound remains a novel and largely uncharacterized molecule, its potential as a key intermediate in medicinal chemistry is substantial. This guide provides a scientifically sound and logical framework for its synthesis based on well-established chemical transformations. The strategic placement of the bromine atom offers a dual advantage: modulating the molecule's intrinsic biological activity and providing a reactive site for extensive chemical elaboration. For researchers and drug development professionals, this compound represents an open opportunity to explore new chemical space and develop next-generation therapeutics based on the privileged cinnoline scaffold.

References

-

Çakmak, S., & Ökten, S. (2017). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH. [Link]

-

Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). PMC, NIH. [Link]

-

Quinoline, 8-Bromo-. (2024). ChemBK. [Link]

-

Methods for the synthesis of cinnolines (Review). (2005). ResearchGate. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65–80. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

8-Bromoquinoline. (n.d.). PubChem. [Link]

-

SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. [Link]

-

Cinnoline Derivatives with Biological Activity. (n.d.). Scilit. [Link]

-

Recent Developments in the Synthesis of Cinnoline Derivatives. (n.d.). Bentham Science. [Link]

-

Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023). Research, Royal Society of Chemistry. [Link]

-

Szumilak, M., Stanczak, A., & Fidecka, S. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(13), 2386. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. H25961.03 [thermofisher.com]

- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Discovery and history of cinnoline derivatives

The future of cinnoline chemistry remains bright. The core's versatility allows for fine-tuning of steric and electronic properties, enabling the rational design of next-generation therapeutics. Ongoing research will likely focus on developing derivatives with enhanced target selectivity and improved pharmacokinetic profiles, further solidifying the role of the cinnoline scaffold as a molecular heart of medicinal chemistry. [5]

References

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).

-

Cinnoline. In Wikipedia. [Link]

- A concise review on cinnoline and its biological activities. (n.d.).

-

Noolvi, M. N., Patel, H. M., Singh, V., & Gadad, A. K. (2011). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Serbian Chemical Society, 76(4), 543-555. [Link]

-

Lewgowd, W., Stanczak, A., & Pakulska, W. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(13), 2386. [Link]

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). World Journal of Pharmaceutical Research. [Link]

-

Stanczak, A., & Lewgowd, W. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Stanczak, A., Lewgowd, W., & Pakulska, W. (1996). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Die Pharmazie, 51(10), 738-742. [Link]

-

Widman-Stoermer Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Widman-Stoermer Synthesis. (2010). CoLab. [Link]

-

Lewgowd, W., Stanczak, A., & Pakulska, W. (2019). Cinnoline Derivatives with Biological Activity. Scilit. [Link]

-

von Richter (Cinnoline) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

A CONCISE REVIEW ON CINNOLINES. (2020). Innovative Journal. [Link]

-

Lewgowd, W., Stanczak, A., & Pakulska, W. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(13), 2386. [Link]

-

Synthesis and screening of novel cinnoline derivatives for analgesics. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

-

Widman-Stoermer Cinnoline Synthesis. (2009). odos. [Link]

-

von Richter (Cinnoline) Synthesis. (n.d.). Name-Reaction.com. [Link]

-

von Richter Cinnoline Synthesis. (2018). ResearchGate. [Link]

-

Synthesis of Benzodiazines. (2010). Química Organica.org. [Link]

-

Alford, E. J., & Schofield, K. (1952). Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed), 2102-2108. [Link]

-

Recent Developments in the Synthesis of Cinnoline Derivatives. (2017). Bentham Science. [Link]

-

Mishra, P., Saxena, V., Kushwaha, M., & Saxena, A. (2015). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 77-82. [Link]

-

Baumgarten, H. E., & Creger, P. L. (1960). Cinnolines. VII. The Neber-Bossel Synthesis. Journal of the American Chemical Society, 82(17), 4634-4637. [Link]

-

Baumgarten, H. E., & Creger, P. L. (1960). Cinnolines. VII. The Neber-Bossel Synthesis. Journal of the American Chemical Society, 82(17), 4634-4637. [Link]

-

Alford, E. J., & Schofield, K. (1952). Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed), 2102. [Link]

-

Structure of 4-aminocinnoline-3-carboxamide derivatives that exhibit Bruton's tyrosine kinase (BTK) inhibition activity. (n.d.). ResearchGate. [Link]

-

Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part XXI. Further observations on the Richter synthesis. Journal of the Chemical Society (Resumed), 512-520. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. innovativejournal.in [innovativejournal.in]

- 3. Cinnoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ijariit.com [ijariit.com]

- 6. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 7. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 10. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. zenodo.org [zenodo.org]

- 14. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Theoretical Investigation of 8-Bromocinnoline's Electronic Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their diverse pharmacological activities which include antibacterial, antifungal, and antitumor properties.[1] The introduction of a bromine atom at the 8th position of the cinnoline core is anticipated to modulate its electronic properties, thereby influencing its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 8-Bromocinnoline. By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we will elucidate the molecular geometry, frontier molecular orbital characteristics, and electronic absorption spectra of this compound. This guide serves as a robust methodological blueprint for researchers engaged in the computational analysis of novel heterocyclic compounds for drug discovery and materials science.

Introduction: The Significance of Cinnoline Scaffolds

The cinnoline nucleus, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] The electronic distribution within this ring system is pivotal to its biological activity, governing its interactions with molecular targets.[1] Halogen substitution is a well-established strategy in drug design to enhance binding affinity, metabolic stability, and membrane permeability. Specifically, the introduction of a bromine atom can induce significant changes in the electronic landscape of the parent molecule. Understanding these changes at a quantum mechanical level is crucial for the rational design of new therapeutic agents.

This guide will detail a theoretical study to explore the electronic structure of this compound. The primary objectives are:

-

To determine the optimized molecular geometry.

-

To analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.

-

To predict the electronic absorption spectrum and characterize the nature of its electronic transitions.

Theoretical Methodology: A Self-Validating Computational Protocol

The following protocol outlines a rigorous and reproducible computational workflow for the theoretical analysis of this compound. The choice of computational methods and parameters is grounded in established practices for similar heterocyclic systems, ensuring the reliability of the obtained results.[3][4]

Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are dependent on an accurate molecular structure.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4][5]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, which is essential for accurately describing the electron distribution, especially for a molecule containing a halogen atom.[6]

-

Convergence Criteria: The geometry optimization should be performed until the forces on the atoms are negligible, and the geometry corresponds to a true energy minimum on the potential energy surface. This is confirmed by performing a frequency calculation, which should yield no imaginary frequencies.

Causality behind Experimental Choices: The B3LYP functional is selected due to its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic and heterocyclic molecules. The 6-311++G(d,p) basis set is employed to provide sufficient flexibility for the wavefunction to accurately model the electronic structure, including the lone pairs on the nitrogen and bromine atoms and the diffuse nature of the π-system.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[7] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[7] The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability.[3]

Protocol:

-

Input: The optimized geometry of this compound from the previous step.

-

Calculation: A single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).

-

Analysis:

-

Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution and the atomic orbitals contributing to them.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

From the orbital energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated.[3]

-

Trustworthiness of the Protocol: The analysis of frontier molecular orbitals is a standard and well-validated approach in computational chemistry to gain insights into the reactivity of molecules. The spatial distribution of these orbitals provides a visual and intuitive understanding of where electrophilic and nucleophilic attacks are most likely to occur.

Electronic Absorption Spectra Simulation

To understand the electronic transitions and predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed.[8] This method allows for the calculation of excited-state energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.[9]

Protocol:

-

Input: The optimized ground-state geometry.

-

Method: TD-DFT.

-

Functional and Basis Set: The same B3LYP/6-311++G(d,p) level of theory is used for consistency.

-

Solvent Effects: To simulate realistic experimental conditions, the effect of a solvent (e.g., ethanol or methanol) can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[6]

-

Analysis:

-

The calculated excitation energies are converted to wavelengths (λ).

-

The oscillator strengths (f) are used to predict the intensity of the absorption bands.

-

The major orbital contributions to the most significant electronic transitions are analyzed to characterize them (e.g., π → π* or n → π*).

-

Authoritative Grounding: TD-DFT has become the workhorse for calculating the excited-state properties of medium-sized organic molecules due to its favorable accuracy-to-cost ratio. The inclusion of solvent effects via the PCM model is a standard procedure to account for the influence of the surrounding medium on the electronic transitions, leading to more accurate predictions of experimental spectra.[6]

Expected Results and Discussion

Based on theoretical studies of similar cinnoline and quinoline derivatives, the following outcomes are anticipated for this compound.

Molecular Geometry

The optimized geometry is expected to show a planar cinnoline ring system. The introduction of the bromine atom at the C8 position will likely cause minor distortions in the bond lengths and angles of the adjacent phenyl ring due to steric and electronic effects. A comparison of the calculated bond lengths and angles with experimental X-ray diffraction data of similar compounds would serve as a validation of the chosen theoretical level.

Table 1: Predicted Key Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.90 |

| N1=N2 Bond Length | ~1.28 |

| C-C (aromatic) Bond Lengths | 1.38 - 1.42 |

| C-N Bond Lengths | 1.33 - 1.37 |

| C-C-Br Bond Angle | ~120 |

Note: These are expected values based on literature for similar compounds and should be replaced with actual calculated data.

Frontier Molecular Orbitals

The HOMO is expected to be a π-orbital delocalized over the entire cinnoline ring system, with significant contributions from the nitrogen atoms and the phenyl ring. The LUMO is also anticipated to be a π*-orbital, primarily located on the pyridazine ring of the cinnoline core. The bromine atom, with its lone pairs, might also contribute to the HOMO.

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| EHOMO | -6.5 to -7.0 |

| ELUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

| Chemical Potential (μ) | -4.0 to -4.5 |

| Hardness (η) | 2.2 to 2.8 |

| Electrophilicity Index (ω) | 2.5 to 3.5 |

Note: These are estimated ranges and will be determined precisely from the calculations.

A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. The distribution of the HOMO and LUMO will provide insights into the regioselectivity of electrophilic and nucleophilic attacks, respectively.

Electronic Absorption Spectrum

The simulated UV-Vis spectrum of this compound is expected to exhibit several absorption bands in the UV region. These bands will correspond to π → π* and potentially n → π* electronic transitions. The lowest energy absorption band will be of particular interest as it is determined by the HOMO-LUMO transition. The analysis of the orbital contributions to each transition will provide a detailed understanding of the nature of the electronic excitations.

Visualization of Workflows and Concepts

Computational Workflow

Caption: Computational workflow for the theoretical study of this compound.

Frontier Molecular Orbital Concept

Caption: Relationship between FMOs, reactivity, and stability.

Conclusion

The theoretical investigation of this compound's electronic structure, as outlined in this guide, provides a powerful and predictive framework for understanding its fundamental chemical properties. By employing DFT and TD-DFT methods, researchers can gain deep insights into the molecular geometry, reactivity, and spectroscopic behavior of this and other novel heterocyclic compounds. This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in drug development and materials science. The self-validating nature of the described protocols, grounded in established theoretical principles, ensures the generation of reliable and reproducible results, thereby accelerating the discovery and development process.

References

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. [Link]

-

Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. (2024). Consensus. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (2019). Advanced Journal of Chemistry, Section A, 2(2), 118-126. [Link]

-

A concise review on cinnoline and its biological activities. (2018). International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 1313-1319. [Link]

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

-

frontier molecular orbital analysis. (2020). YouTube. [Link]

-

Molecular Orbitals and Population Analysis. Hunt Research Group. [Link]

-

TDDFT study on the excited-state proton transfer of 8-hydroxyquinoline: key role of the excited-state hydrogen-bond strengthening. (2015). PubMed. [Link]

-

Molecular Orbital Theory (MO Theory). (2021). YouTube. [Link]

-

11.5: Molecular Orbital Theory. (2023). Chemistry LibreTexts. [Link]

-

Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. (2014). Physical Chemistry Chemical Physics, 16(29), 15064-15077. [Link]

-

DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). PubMed. [Link]

-

DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). ResearchGate. [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). RSC Advances, 14(16), 11135-11151. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. TDDFT study on the excited-state proton transfer of 8-hydroxyquinoline: key role of the excited-state hydrogen-bond strengthening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of Substituted Cinnolines: A Technical Guide to Emerging Research Areas

For Immediate Release

LODZ, Poland – January 3, 2026 – The cinnoline scaffold, a bicyclic aromatic heterocycle, continues to emerge as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide offers an in-depth exploration of promising research avenues for substituted cinnolines, designed for researchers, scientists, and drug development professionals. Moving beyond a simple enumeration of known activities, this document delves into the causality behind experimental choices, highlights underexplored therapeutic targets, and provides actionable insights to guide future research and development.

First synthesized in 1883 by V. Richter, the cinnoline nucleus (1,2-diazanaphthalene) was for a long time one of the lesser-known condensed bicyclic aromatic heterocycles.[3][4] However, the 20th and 21st centuries have seen a dramatic increase in interest, driven by the discovery of its potent and diverse biological effects.[3] Cinnoline derivatives have been investigated for their antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties, with some compounds entering clinical evaluation.[2]

I. Core Therapeutic Areas & High-Impact Research Directions

While the therapeutic potential of cinnolines is vast, this guide identifies three core areas with significant opportunities for novel drug discovery: Oncology, Neurodegenerative Disorders, and Agrochemicals.

Oncology: Beyond General Cytotoxicity to Targeted Therapies

The anticancer activity of cinnoline derivatives is well-documented, but early research often focused on broad cytotoxicity.[2] The future of cinnoline-based cancer therapy lies in the development of highly selective agents that target specific nodes in oncogenic signaling pathways.

a) Kinase Inhibition: A Promising Frontier

Numerous kinases are implicated in cancer progression, and the cinnoline scaffold has proven to be a fertile starting point for the development of potent kinase inhibitors.[5]

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[6][7] A series of cinnoline derivatives have been developed as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory activities and significant antiproliferative effects in human tumor cell lines.[6][8]

-

Research Opportunity: Structure-activity relationship (SAR) studies have shown that modifications at various positions of the cinnoline ring can significantly impact potency and selectivity.[9][10] There is a clear opportunity to synthesize and screen novel libraries of substituted cinnolines to identify isoforms-selective PI3K inhibitors with improved pharmacokinetic profiles.

-

-

Other Kinase Targets: Cinnoline derivatives have also shown inhibitory activity against other kinases, including Bruton's tyrosine kinase (BTK) and leucine-rich repeat kinase 2 (LRRK2).[2] The latter is particularly relevant in Parkinson's disease but also has implications in certain cancers.

-

Research Opportunity: A logical next step is to screen existing and novel cinnoline libraries against a broad panel of cancer-relevant kinases. This could uncover unexpected activities and provide starting points for the development of multi-targeted kinase inhibitors, a strategy known to be effective in overcoming drug resistance.

-

b) Topoisomerase I Inhibition

Substituted dibenzo[c,h]cinnolines have been identified as non-camptothecin topoisomerase I (TOP1) inhibitors.[2] SAR studies have revealed that specific substitutions are crucial for retaining TOP1-targeting activity and cytotoxicity.[2]

-

Research Opportunity: A key challenge with many anticancer drugs is multidrug resistance. Interestingly, some potent dibenzo[c,h]cinnoline TOP1 inhibitors were not affected by the overexpression of multidrug resistance protein 1 (MDR1).[2] This suggests that further optimization of this scaffold could lead to agents effective against resistant tumors.

Logical Workflow for Cinnoline-Based Kinase Inhibitor Discovery

Caption: A typical workflow for the discovery of novel cinnoline-based kinase inhibitors.

Neurodegenerative Disorders: An Emerging Application

The application of cinnoline derivatives in treating neurological and psychiatric disorders is a rapidly growing field.

-

Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease has led to the development of acetylcholinesterase (AChE) inhibitors.[1][11] Quinoline derivatives, which are structurally related to cinnolines, have shown promise as AChE inhibitors.[1][11] The cinnoline scaffold, with its unique electronic properties, represents an underexplored area for the design of novel AChE inhibitors.

-

Research Opportunity: Design and synthesize cinnoline derivatives that can interact with the peripheral anionic site (PAS) of AChE, a strategy known to be effective for other heterocyclic inhibitors.[1] Furthermore, the development of multi-target-directed ligands that combine AChE inhibition with other relevant activities, such as antioxidant or anti-inflammatory effects, is a highly promising approach.[12]

-

-

Parkinson's Disease: As mentioned, cinnoline derivatives have been identified as LRRK2 kinase inhibitors, a key target in Parkinson's disease.[2] Although initial candidates had specificity issues, this provides a strong rationale for further exploration of the cinnoline scaffold for this indication.[2]

Agrochemicals: A Niche with High Potential

The use of cinnoline derivatives in agriculture is a less-explored but potentially impactful research area.

-

Herbicides: Phenoxy-substituted cinnolines have been reported to act as herbicides, showing complete control of barnyard grass at certain concentrations.[13]

-

Research Opportunity: The mechanism of action of these herbicidal cinnolines is not well-defined. Elucidating this mechanism would enable the rational design of more potent and selective herbicides with favorable environmental profiles.

-

-

Pollen Suppressants: 4-hydroxycinnoline-3-carboxylic acid derivatives have been shown to have pollen suppressant activity, which could be valuable in hybrid seed production.[14]

II. Technical Considerations & Methodologies

Advancing the research on substituted cinnolines requires robust and validated experimental protocols. This section provides an overview of key methodologies.

Synthesis of Substituted Cinnolines

The synthesis of the cinnoline core and its derivatives can be achieved through various established methods.

-

Richter Cinnoline Synthesis: This classic method involves the cyclization of an alkyne precursor.[4]

-

Modern Synthetic Approaches: More recent methods, including transition metal-catalyzed reactions, offer greater flexibility and efficiency in generating diverse cinnoline libraries.[14]

Illustrative Synthetic Protocol: Preparation of 4-Chlorocinnoline

This protocol is a representative example and may require optimization for specific substrates.

-

Step 1: Cyclization to 4-Hydroxycinnoline: A substituted o-aminoaryl ketone is diazotized with sodium nitrite in an acidic medium (e.g., hydrochloric acid). The resulting diazonium salt is then cyclized, often with heating, to yield the corresponding 4-hydroxycinnoline.

-

Step 2: Chlorination: The 4-hydroxycinnoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with gentle heating, to produce the desired 4-chlorocinnoline.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Evaluation Protocols

The choice of biological assay is critical for identifying and characterizing the activity of novel cinnoline derivatives.

Protocol: In Vitro PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.[7]

-

Reagent Preparation: Prepare a PI3K reaction buffer, a lipid substrate (e.g., PI:PS mixture), and dilute the PI3K enzyme and ATP to their final desired concentrations.

-

Inhibitor Preparation: Perform serial dilutions of the test cinnoline compounds in DMSO, followed by dilution in the reaction buffer.

-

Kinase Reaction: In a 384-well plate, combine the test inhibitor (or vehicle control), the PI3K enzyme, and initiate the reaction by adding the ATP/substrate mixture. Incubate at room temperature.

-

ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-